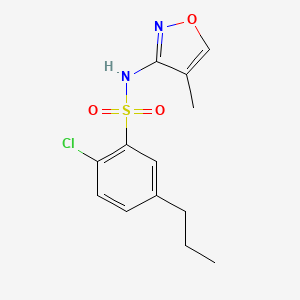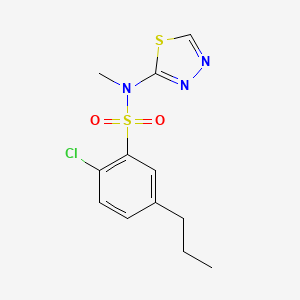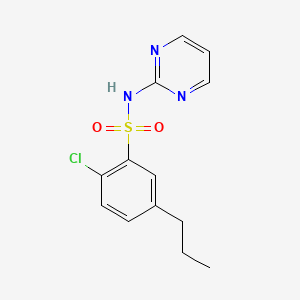![molecular formula C19H24N4O2 B6622833 1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)
1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a phenyl group, and a pyridine ring, all connected through a urea linkage. Its molecular formula is C19H24N4O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-methylpiperidin-4-yl, which is achieved through the reaction of piperidine with methylating agents under controlled conditions.
Attachment of the Phenyl Group: The next step involves the reaction of the piperidine intermediate with 4-hydroxybenzyl chloride to form 4-(1-methylpiperidin-4-yl)oxybenzyl chloride.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 3-pyridin-2-ylisocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as changes in neurotransmitter levels and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(1-Methylpiperidin-4-yl)oxy]aniline
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research in various fields.
Eigenschaften
IUPAC Name |
1-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-23-12-9-17(10-13-23)25-16-7-5-15(6-8-16)14-21-19(24)22-18-4-2-3-11-20-18/h2-8,11,17H,9-10,12-14H2,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWYZZDUKIAQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)CNC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-hydroxy-2-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]propanamide](/img/structure/B6622761.png)
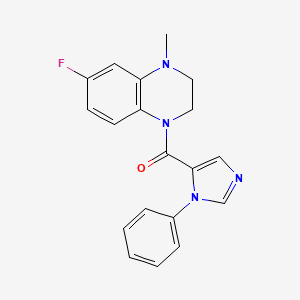
![3-(2-Methylphenyl)-4-[(4-methylsulfonylphenyl)methyl]-1,2,4-oxadiazol-5-one](/img/structure/B6622768.png)
![N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide](/img/structure/B6622783.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6622787.png)
![5-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B6622795.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6622803.png)
![N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B6622804.png)
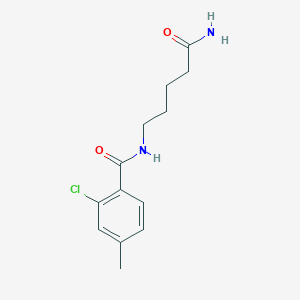
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)

